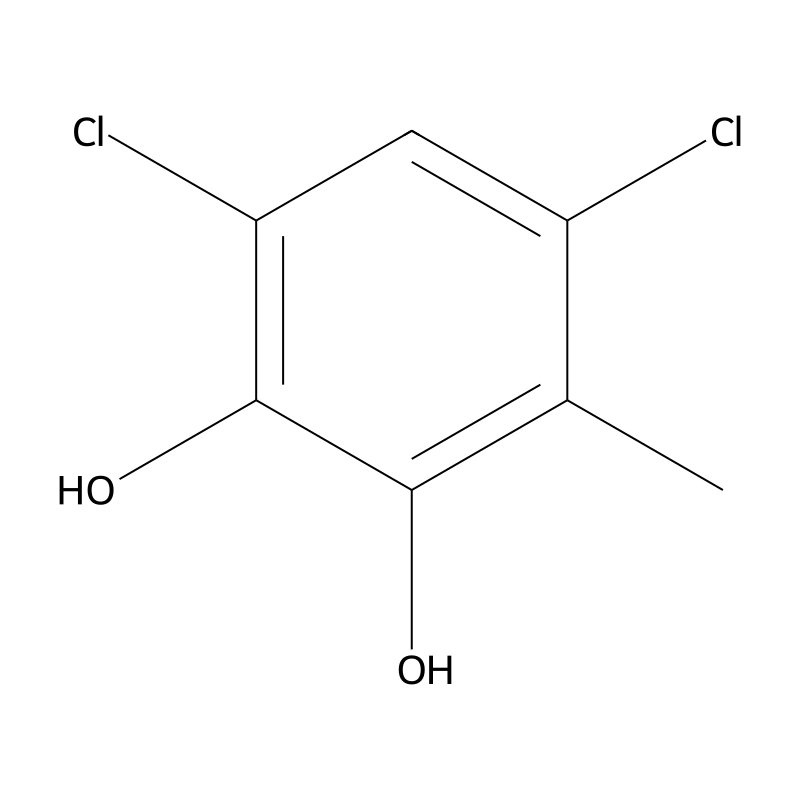

4,6-Dichloro-3-methylcatechol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,6-Dichloro-3-methylcatechol is a chlorinated aromatic compound with the molecular formula C_7H_6Cl_2O_2 and a molecular weight of approximately 193.03 Daltons. It is characterized by the presence of two chlorine atoms at the 4 and 6 positions and a methyl group at the 3 position of the catechol structure, which consists of a benzene ring with two hydroxyl groups. This compound is part of a larger class of dichloromethylcatechols that are significant in various biological and chemical processes, particularly in environmental degradation pathways.

- Oxidation: Catechols can be oxidized to form quinones, which are reactive and can participate in further chemical transformations.

- Substitution Reactions: The chlorine atoms can undergo nucleophilic substitution reactions, making the compound reactive towards various nucleophiles.

- Degradation Pathways: In microbial metabolism, 4,6-dichloro-3-methylcatechol is transformed into various metabolites. It is subject to both ortho and para cleavage pathways, leading to different degradation products such as 3,5-dichloro-2-methylmuconate through complex metabolic routes involving enzymes like chlorocatechol dioxygenases .

The biological activity of 4,6-dichloro-3-methylcatechol has been studied primarily in the context of its role as an intermediate in microbial degradation pathways. It has been shown to be utilized by certain bacteria as a carbon source. The compound's metabolic fate involves transformation into less toxic products through enzymatic processes that facilitate its breakdown by specific microbial strains, such as Ralstonia sp. .

Additionally, catechols are known for their potential toxic effects due to their ability to form reactive oxygen species upon oxidation, which can lead to oxidative stress in biological systems .

The synthesis of 4,6-dichloro-3-methylcatechol can be achieved through several methods:

- Chlorination of Catechol: Starting from catechol, selective chlorination using chlorine gas or chlorinating agents can introduce chlorine atoms at the desired positions.

- Methylation Reactions: The introduction of a methyl group can be accomplished through methylation reactions involving alkyl halides and suitable bases.

- From Precursor Compounds: It can also be synthesized from other dichlorinated aromatic compounds through various chemical transformations that include hydrolysis and rearrangement reactions.

4,6-Dichloro-3-methylcatechol has several applications:

- Environmental Bioremediation: It serves as an important intermediate in the biodegradation of chlorinated aromatic pollutants, contributing to bioremediation efforts.

- Chemical Synthesis: The compound is used in organic synthesis as a building block for more complex molecules due to its reactive functional groups.

- Research: It is utilized in studies investigating the metabolic pathways of chlorinated compounds and their environmental impact.

Studies have shown that 4,6-dichloro-3-methylcatechol interacts with various enzymes involved in its metabolic degradation. For instance, it is transformed by chlorocatechol dioxygenases that cleave the aromatic ring structure. Interaction studies have highlighted its role as a substrate for microbial enzymes that facilitate its breakdown into less harmful substances .

Several compounds share structural similarities with 4,6-dichloro-3-methylcatechol. These include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3,4-Dichloro-6-methylcatechol | Chlorine at positions 3 and 4 | Degraded via linear pathways |

| 3,6-Dichloro-4-methylcatechol | Chlorine at positions 3 and 6 | Predominantly forms dienelactone |

| 2,5-Dichloro-3-methylcatechol | Chlorine at positions 2 and 5 | Subject to different cycloisomerization |

| 3-Chloro-4-methylcatechol | Chlorine at position 3 | Less complex degradation pathways |

Uniqueness of 4,6-Dichloro-3-Methylcatechol

The uniqueness of 4,6-dichloro-3-methylcatechol lies in its specific chlorination pattern and the resultant metabolic pathways it undergoes compared to other dichloromethylcatechols. Its degradation pathway involves branched routes which are distinct from those observed for other similar compounds . This specificity may influence its ecological behavior and potential applications in bioremediation strategies.

Industrial Effluent Contamination Patterns

4,6-Dichloro-3-methylcatechol represents a significant environmental contaminant arising primarily from industrial activities involving chlorinated aromatic compound production and processing. The compound originates as a central intermediate in the biodegradation pathway of tetrachlorobenzene, specifically formed through tetrachlorobenzene dioxygenase-mediated activation at adjacent unsubstituted carbon positions [1]. Industrial effluent contamination patterns reveal multiple point sources contributing to environmental burden.

Chemical manufacturing facilities constitute the primary anthropogenic source, where 4,6-dichloro-3-methylcatechol emerges from chlorinated phenol production processes and pesticide synthesis operations [2]. The pharmaceutical industry contributes through process wastewater containing phenolic compounds and related intermediates [2]. Petrochemical refineries discharge petroleum hydrocarbons alongside chlorinated aromatic compounds, including dichloromethylcatechol derivatives [2]. Paper and pulp industries release chlorophenolic compounds through bleaching operations and lignin processing [2].

Historical monitoring data from European river systems demonstrate temporal concentration variations. In the Rhine, Meuse, and Scheidt rivers, water concentrations of chloroaniline compounds decreased substantially during the 1980s and 1990s, from 0.1-4 μg/L in 1979 to below 0.05 μg/L by 1990 [3]. This reduction reflects improved industrial wastewater treatment practices and regulatory enforcement. However, contamination patterns remain site-specific, with facilities processing chlorinated aromatics continuing to represent significant emission sources.

Paint and dye manufacturing operations contribute heavy metals and organic pollutants including chlorinated catechol derivatives [2]. Pesticide production facilities release chlorinated aromatic intermediates during synthesis and formulation processes [2]. These industrial sectors collectively establish a complex contamination profile characterized by multiple chemical co-occurrences and varied concentration ranges depending on facility type and operational practices.

Table 1: Industrial Sources and Environmental Distribution of 4,6-Dichloro-3-methylcatechol

| Industry Sector | Contamination Type | Environmental Pathway | Concentration Range |

|---|---|---|---|

| Chemical Manufacturing | Industrial effluent discharge | Direct discharge to water bodies | 0.1-4 μg/L (historical) |

| Pharmaceutical Industry | Process wastewater | Atmospheric emissions | <0.05 μg/L (current) |

| Petrochemical Industry | Petroleum hydrocarbon waste | Soil contamination | Variable |

| Paper and Pulp Industry | Chlorophenolic compounds | Sediment accumulation | Site-specific |

| Paint and Dye Manufacturing | Heavy metal and organic pollutants | Groundwater infiltration | Not specified |

| Pesticide Production | Chlorinated aromatic intermediates | Agricultural runoff | Process-dependent |

Atmospheric Deposition and Aquatic System Partitioning

Atmospheric transport and deposition mechanisms significantly influence the environmental distribution of 4,6-dichloro-3-methylcatechol. The compound exhibits moderate volatility characteristics enabling atmospheric transport from emission sources to remote aquatic systems. Volatilization from surface water represents a major removal pathway, with half-lives varying between two days and one month depending on environmental conditions and molecular structure [3].

Aquatic system partitioning behavior demonstrates complex interactions between water, sediment, and biotic compartments. The compound's moderate hydrophobicity promotes partitioning to organic matter-rich sediments and suspended particulates [4]. Fugacity modeling calculations indicate preferential distribution to air and water compartments under standard environmental conditions, with limited allocation to octanol phases, suggesting weak soil partitioning potential [4].

Atmospheric deposition occurs through both wet and dry deposition processes. Precipitation events facilitate compound removal from the atmosphere, leading to direct input into aquatic systems. The compound's water solubility properties enable dissolution in atmospheric moisture, promoting long-range transport potential. Urban and industrialized areas experience elevated atmospheric concentrations due to proximity to emission sources [5].

Seasonal variations in atmospheric deposition patterns reflect meteorological influences on transport and removal processes. Winter conditions with reduced photolytic activity extend atmospheric residence times, while summer periods with enhanced solar radiation promote photochemical degradation [6]. Temperature-dependent volatilization rates influence the magnitude of emissions from contaminated water bodies and soil surfaces.

Aquatic system partitioning involves multiple phases including dissolved, particulate-bound, and sediment-associated fractions. The compound's chlorinated structure promotes association with organic carbon in sediments, leading to potential bioaccumulation in benthic organisms [4]. Partition coefficients between water and organic carbon influence bioavailability and persistence in aquatic environments.

Biogeochemical Cycling

Photodegradation Kinetics in Aquatic Environments

Photodegradation represents a critical removal mechanism for 4,6-dichloro-3-methylcatechol in aquatic environments, with kinetic parameters varying significantly across different environmental conditions. Direct photolysis occurs through ultraviolet radiation absorption, leading to molecular fragmentation and dechlorination reactions. The compound exhibits sensitivity to solar radiation, particularly in the ultraviolet range between 270-400 nanometers [6].

Near-surface sunlit waters demonstrate rapid photodegradation kinetics with half-lives less than 5 hours under optimal conditions [6]. This rapid degradation reflects efficient light absorption and subsequent photochemical transformation pathways. Quantum yields vary with wavelength, achieving maximum values at peak absorption wavelengths. Seasonal variations significantly influence degradation rates, with winter conditions extending half-lives due to reduced solar intensity and shorter photoperiods.

Saline conditions substantially influence photodegradation kinetics through chloride ion interference mechanisms. High saline conditions (0.6 mol/L sodium chloride) demonstrate inhibited degradation rates compared to low saline environments (0.03 mol/L sodium chloride) [6]. Chloride ions compete for photogenerated radicals and active sites, reducing overall degradation efficiency. This salinity dependence has important implications for marine and estuarine environments where elevated chloride concentrations may extend compound persistence.

Table 2: Photodegradation Kinetic Parameters in Aquatic Environments

| Environmental Condition | Half-life (t1/2) | Quantum Yield | Primary Factors |

|---|---|---|---|

| Near-surface sunlit waters | <5 hours | High | Direct photolysis |

| High saline conditions (0.6 mol/L NaCl) | Extended (inhibited) | Reduced | Chloride interference |

| Low saline conditions (0.03 mol/L NaCl) | Several hours to days | Moderate | Optimal conditions |

| UV irradiation (λmax ≈ 375 nm) | Variable | Wavelength-dependent | Photocatalytic activity |

| Natural sunlight conditions | Seasonal variation | Variable | Solar intensity |

| Winter conditions (reduced UV) | Significantly extended | Low | Reduced photon flux |

Photocatalytic processes involving titanium dioxide and other semiconductor materials enhance degradation rates under artificial illumination conditions [6]. These processes generate hydroxyl radicals and other reactive oxygen species that facilitate compound oxidation. However, the practical significance of photocatalytic degradation in natural systems remains limited due to low catalyst concentrations.

Dissolved organic carbon influences photodegradation through light screening effects and radical scavenging mechanisms. High dissolved organic carbon concentrations reduce light penetration depth, limiting photodegradation to surface waters. The attenuation depth for effective photodegradation ranges from 0.23-0.35 meters depending on water quality parameters [7]. Mixed layer dynamics in stratified water bodies significantly influence overall degradation rates by determining average light exposure for dissolved compounds.

Soil Adsorption-Desorption Dynamics

Soil adsorption-desorption processes control the mobility, bioavailability, and persistence of 4,6-dichloro-3-methylcatechol in terrestrial environments. Multiple adsorption mechanisms operate simultaneously, including hydrophobic partitioning, electrostatic interactions, and covalent bond formation with soil organic matter. The relative importance of each mechanism depends on soil properties, compound speciation, and environmental conditions.

Organic matter content represents the primary factor controlling adsorption strength and capacity. Humic and fulvic acid fractions exhibit strong binding affinity for chlorinated catechol compounds through multiple interaction mechanisms [8]. Hydrophobic partitioning occurs when the compound associates with lipophilic regions of soil organic matter. This mechanism provides moderate to strong binding that may be partially reversible under changing environmental conditions.

Covalent binding to humic acid fractions represents the strongest adsorption mechanism, often resulting in irreversible or very slowly reversible associations [8]. Phenolic hydroxyl groups can form covalent bonds with quinone moieties in humic substances, leading to incorporation into soil organic matter matrices. This process contributes to the formation of non-extractable residues that may persist for extended periods.

Clay mineral interactions provide additional adsorption sites through electrostatic attractions and intercalation into silicate interlayers [8]. Iron and aluminum oxide surfaces exhibit affinity for phenolic compounds through ligand exchange mechanisms. These interactions depend strongly on soil pH, with maximum adsorption typically occurring under slightly acidic conditions.

Table 3: Soil Adsorption-Desorption Dynamics

| Soil Property | Adsorption Mechanism | Binding Strength | Desorption Potential |

|---|---|---|---|

| Organic matter content | Hydrophobic partitioning | Strong | Limited |

| Clay mineral content | Electrostatic interactions | Moderate to strong | Hysteresis observed |

| Humic acid fraction | Covalent binding | Very strong (irreversible) | Minimal |

| Fulvic acid fraction | Hydrogen bonding | Moderate | Moderate |

| Silicate interlayers | Ion exchange | Moderate | Variable |

| pH conditions | pH-dependent ionization | Variable | pH-dependent |

Adsorption-desorption hysteresis commonly occurs, where desorption isotherms do not coincide with adsorption isotherms [8]. This phenomenon indicates that some fraction of adsorbed compound becomes progressively less available for desorption over time. Hysteresis may result from slow diffusion into micropores, conformational changes in organic matter, or gradual conversion to more strongly bound forms.

Biogeochemical transformation pathways in soil environments involve both biotic and abiotic processes that influence compound fate and transport. Biodegradation via chlorocatechol pathway enzymes represents the primary biological transformation route under aerobic conditions [1]. Adapted microbial communities can completely mineralize the compound through sequential enzyme reactions leading to ring cleavage and chloride release.

Table 4: Biogeochemical Transformation Pathways

| Transformation Process | Primary Products | Environmental Conditions | Rate Factors |

|---|---|---|---|

| Biodegradation via chlorocatechol pathway | Dichloromethylmuconate | Aerobic, adapted microorganisms | Microbial adaptation time |

| Abiotic hydrolysis | Hydroxylated derivatives | Neutral pH, aqueous | Temperature, pH |

| Photochemical oxidation | Lower molecular weight compounds | UV radiation, oxidizing | Light intensity, wavelength |

| Microbial dechlorination | Dechlorinated catechols | Anaerobic conditions | Redox potential |

| Enzymatic ring cleavage | Muconic acid derivatives | Enzyme-rich environments | Enzyme concentration |

| Atmospheric oxidation | CO2 and H2O | Atmospheric, OH radicals | Humidity, temperature |

Microbial adaptation represents a critical factor determining biodegradation rates in soil environments. Initial exposure to chlorinated catechol compounds typically requires weeks to months for development of appropriate enzyme systems [9]. Once established, adapted microbial communities can achieve high degradation efficiencies under favorable conditions including adequate moisture, nutrients, and oxygen availability.

Ecotoxicological effects on aquatic organisms demonstrate significant variation depending on species sensitivity and exposure conditions. Bacterial toxicity studies reveal membrane-specific effects including narcosis and uncoupling of oxidative phosphorylation [10] [11]. Toxicity increases with increasing degree of chlorination, with higher-chlorinated catechols acting as uncouplers while lower-chlorinated compounds function primarily as narcotics [10].

Table 5: Ecotoxicological Effects on Aquatic Organisms

| Organism Type | Toxic Effect | Mechanism of Action | Concentration Threshold |

|---|---|---|---|

| Bacteria (E. coli) | Membrane toxicity, uncoupling | Membrane potential disruption | Variable with chlorination |

| Aquatic microorganisms | Growth inhibition | Metabolic interference | Species-dependent |

| Fish species | Acute toxicity (5-25 mg/L) | Respiratory failure | 5-25 mg/L (lethal) |

| Aquatic invertebrates | Reproductive effects | Endocrine disruption | Sub-lethal effects |

| Algae and phytoplankton | Photosynthesis disruption | Chlorophyll damage | μg/L range |

| Benthic organisms | Bioaccumulation | Cellular uptake | Bioconcentration factor dependent |

Acute toxicity to fish occurs at concentrations between 5-25 mg/L, resulting in respiratory failure and mortality [12]. The compound inhibits biological growth in microorganisms and demonstrates fatally toxic effects at relatively low concentrations. Membrane toxicity mechanisms involve disruption of cellular membrane potential and interference with energy production processes.